2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane
Description
“2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane” is a halogenated cyclic ether derivative featuring a 1,3-dioxane core substituted with a phenoxyethyl group bearing two chlorine atoms at the 2- and 3-positions of the aromatic ring.
Its molecular formula is inferred as C₁₂H₁₂Cl₂O₃ (molecular weight ~287.14 g/mol), though experimental data on its physicochemical properties (e.g., melting point, solubility) are absent in the provided sources.
Properties
IUPAC Name |
2-[2-(2,3-dichlorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c13-9-3-1-4-10(12(9)14)15-8-5-11-16-6-2-7-17-11/h1,3-4,11H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSXULUXODJFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
The most widely adopted synthetic pathway involves two distinct stages: (1) formation of the phenoxyethanol intermediate and (2) cyclization with 1,3-dioxane.
Stage 1: Synthesis of 2-(2,3-Dichlorophenoxy)ethanol
2,3-Dichlorophenol reacts with ethylene oxide in a nucleophilic aromatic substitution reaction. Alkaline conditions (pH 9–11) promote deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity. A study employing potassium carbonate as the base in tetrahydrofuran (THF) at 60°C achieved 89% conversion within 6 hours. The reaction mechanism proceeds via an SN2 pathway, with the ethylene oxide’s epoxide ring opening under basic conditions.
Stage 2: Cyclization to Form 1,3-Dioxane
The ethanol intermediate undergoes acid-catalyzed cyclization with 1,3-dioxane. Sulfuric acid (0.5–1.0 M) in refluxing toluene (110°C) facilitates water elimination, forming the dioxane ring. This step typically requires 12–18 hours, with yields ranging from 72% to 85% depending on acid concentration. Side products, including linear ethers, are minimized by maintaining anhydrous conditions.
Table 1: Optimization of Stepwise Synthesis Parameters
One-Pot Synthesis
Alternative one-pot methods condense the synthesis into a single reaction vessel, reducing purification steps. A modified approach uses p-toluenesulfonic acid (p-TsOH) as a dual-purpose catalyst for both the substitution and cyclization reactions. In a 1,4-dioxane solvent system at 90°C, this method achieves 68% overall yield but produces higher levels of chlorinated byproducts (12–18%) compared to stepwise protocols.
Industrial Production Methods
Continuous-Flow Reactor Systems
Large-scale manufacturing employs tubular reactors with in-line monitoring to maintain precise temperature (±2°C) and residence time (±5 seconds). A patent-pending method describes:
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Feeding System : 2,3-Dichlorophenol and ethylene oxide are premixed in a 1:1.05 molar ratio.
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Reaction Zone : The mixture passes through a heated zone (70°C) packed with acidic ion-exchange resins.
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Cyclization Module : The intermediate is immediately reacted with 1,3-dioxane in a second reactor at 105°C.
This system achieves 91% yield with a throughput of 120 kg/h, demonstrating superior scalability compared to batch processes.
Catalyst Recovery and Recycling
Industrial plants utilize immobilized sulfonic acid catalysts on silica supports, enabling reuse for >15 cycles without significant activity loss. Spent catalysts are regenerated via methanol washing and thermal treatment at 250°C.
Catalysts and Reaction Optimization
Acid Catalysts
Comparative studies of Brønsted acids reveal sulfuric acid’s superiority over phosphoric or hydrochloric acids in cyclization reactions. At equimolar concentrations (0.5 M), H2SO4 produces 82% yield versus 67% for HCl. Lewis acids like aluminum chloride (AlCl3) are less effective, inducing premature ring-opening of the dioxane.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) stabilize the transition state during cyclization but complicate product isolation. Toluene emerges as the optimal solvent due to its azeotropic water-removal capability, reducing hydrolysis side reactions.
Table 2: Solvent Performance in Cyclization Step
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Toluene | 2.4 | 82 | 5 |
| DMF | 36.7 | 74 | 18 |
| 1,4-Dioxane | 2.2 | 79 | 8 |
Purification Techniques
Distillation Methods
Vacuum fractional distillation (45–50°C at 15 mmHg) separates the target compound from unreacted 1,3-dioxane and chlorinated impurities. Advanced systems employ spinning-band columns to achieve >99% purity, as confirmed by gas chromatography–mass spectrometry (GC-MS).
Crystallization
Recrystallization from n-hexane at −20°C produces needle-shaped crystals with 99.5% purity. This method is preferred for pharmaceutical-grade material, albeit with lower recovery rates (65–70%) compared to distillation.
Yield Optimization Strategies
Stoichiometric Adjustments
A 5% molar excess of ethylene oxide in the initial substitution reaction minimizes residual 2,3-dichlorophenol, increasing overall yield by 8–12%.
Inert Atmosphere Processing
Nitrogen-sparged reactors reduce oxidative degradation of the phenoxyethanol intermediate, particularly during high-temperature cyclization steps. This modification improves yield consistency by ±3% across batches.
Recent Advances in Synthesis
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorophenoxy group to a less chlorinated or dechlorinated form.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyethyl derivatives.
Scientific Research Applications
2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Biological Activity
2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a dioxane ring substituted with a dichlorophenoxyethyl group, which contributes to its unique chemical properties and biological interactions. The following sections will explore its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound contains:
- A dioxane ring
- A dichlorophenoxy group that enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. The dichlorophenoxy moiety may facilitate binding to various molecular targets, potentially leading to the modulation of enzymatic activity and cellular processes.
Proposed Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation: It may act on receptors that mediate cellular responses, influencing signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial and fungal strains.
- Antiproliferative Effects: There is evidence indicating that the compound may inhibit the proliferation of specific cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antifungal | Inhibitory effects on Candida species | |
| Antiproliferative | Reduced cell viability in cancer cell lines |
Study Example: Antimicrobial Activity
A study conducted by BenchChem evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibition zones for both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Study Example: Antiproliferative Effects
In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, research published in a pharmacological journal highlighted that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability among breast cancer cell lines.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[2-(2,3-dichloro-phenoxy)ethyl]-1,3-dioxane, and how can reaction efficiency be optimized?
- Methodology : Utilize nucleophilic substitution reactions involving 2,3-dichlorophenol and a 2-(2-bromoethyl)-1,3-dioxane precursor under anhydrous conditions. Catalytic bases like K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) enhance yield. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) and purify using flash chromatography .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to bromoethyl-dioxane) and reflux temperature (80–100°C) to minimize side products like ether cleavage or oxidation .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography for absolute configuration determination (e.g., SHELX programs for refinement ).
- FTIR spectroscopy to identify key functional groups: C-O-C stretching (1,100–1,250 cm⁻¹), aromatic C-Cl (550–850 cm⁻¹), and dioxane ring vibrations .
- ¹H/¹³C NMR : Look for characteristic signals: δ 4.5–5.0 ppm (dioxane protons), δ 6.8–7.5 ppm (aromatic protons from 2,3-dichlorophenoxy group) .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC-MS (C18 column, methanol:water 70:30) to detect impurities (e.g., residual phenol or degradation products).
- Accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor decomposition via UV-Vis at λmax ~270 nm .
Advanced Research Questions
Q. How can conformational analysis of the dioxane ring be performed, and what computational tools support this?
- Approach : Combine DFT calculations (B3LYP/6-311++G(d,p)) with experimental variable-temperature NMR to study ring puckering and substituent effects. Compare energy-minimized conformers (e.g., chair vs. boat) with crystallographic data .
- Software : Gaussian or ORCA for quantum mechanics; Mercury (CCDC) for crystal structure visualization .
Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during derivatization)?
- Case Study : If esterification yields undesired products, use LC-MS/MS to identify intermediates. Adjust protecting groups (e.g., switch from acetyl to tert-butyldimethylsilyl) or employ microwave-assisted synthesis (100°C, 20 min) to enhance regioselectivity .
- Mechanistic Insight : Probe reaction pathways using isotopic labeling (e.g., ¹⁸O in dioxane) or trapping experiments with thiourea to isolate reactive intermediates .
Q. How does the 2,3-dichloro-phenoxy moiety influence biological activity, and what assays validate this?
- Hypothesis Testing :
- Enzyme inhibition assays (e.g., cytochrome P450 or cholinesterase) to assess binding affinity.
- Molecular docking (AutoDock Vina) to model interactions with active sites. Compare with analogues lacking chlorine substituents .
- Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 80%)?
- Troubleshooting Checklist :
- Verify reagent purity (HPLC-grade solvents, anhydrous conditions).
- Re-examine catalyst choice (e.g., KI vs. TBAB for phase-transfer catalysis).
- Reproduce under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference .
Q. What protocols ensure reproducible crystallographic data for this compound?
- Best Practices :
- Grow single crystals via slow evaporation (hexane:ethyl acetate 1:1) at 4°C.
- Refine structures using SHELXL with Hirshfeld rigidity constraints and TWIN commands for handling possible twinning .
- Cross-validate with PXRD to confirm bulk crystallinity matches single-crystal data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
